
1-Cyanohex-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanohex-2-en-1-yl acetate is an organic compound with the molecular formula C_9H_13NO_2 It is a derivative of hexenyl acetate, where a cyano group is attached to the second carbon of the hexene chain
Vorbereitungsmethoden
The synthesis of 1-Cyanohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst to form hex-2-en-1-yl acetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-Cyanohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group, resulting in the formation of hex-2-en-1-ylamine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-Cyanohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyano-containing substrates.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Cyanohex-2-en-1-yl acetate can be compared with similar compounds such as:
Hex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanohexane: Lacks the acetate group, resulting in different chemical and biological properties.
2-Cyanohexane: Similar structure but with the cyano group on a different carbon, leading to variations in reactivity and applications.
The presence of both the cyano and acetate groups in this compound makes it unique, offering a combination of reactivity and versatility in various chemical processes .
Eigenschaften
| 112025-97-5 | |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-cyanohex-2-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
WSCFTHYTAXJTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



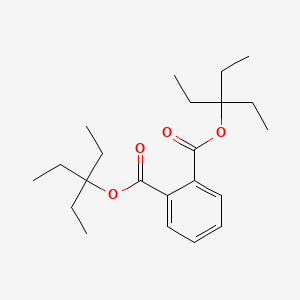
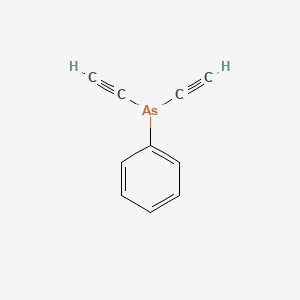
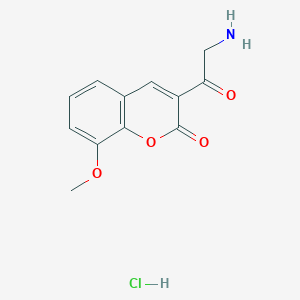
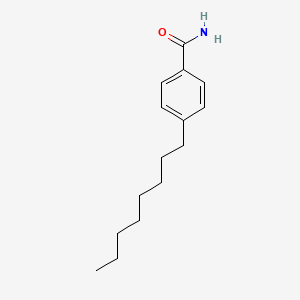
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
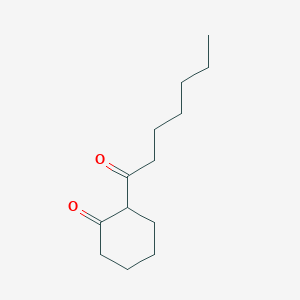
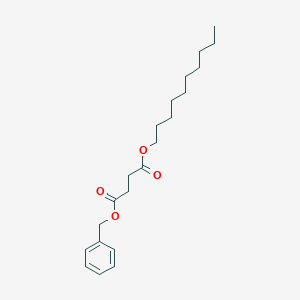
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
